molecular formula C9H10N4O3S B2406864 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide CAS No. 24924-72-9

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide

Cat. No.: B2406864
CAS No.: 24924-72-9
M. Wt: 254.26
InChI Key: UIECUMJMTJVYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide is a chemical hybrid compound incorporating a benzenesulfonamide group linked to a 1,2,4-triazole ring, a structure of significant interest in modern medicinal chemistry and chemical biology research . The 1,2,4-triazole nucleus is a privileged pharmacophore known for its ability to engage in hydrogen bonding and dipole interactions with biological targets . When conjugated with a sulfonamide group, this combination creates a versatile scaffold for the development of enzyme inhibitors . This compound is primarily valuable for researching carbonic anhydrase (CA) isoforms . Sulfonamides are well-established as potent inhibitors of CAs, which are zinc metalloenzymes involved in critical physiological processes . Researchers are particularly interested in designing selective inhibitors for tumor-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic solid tumors but are largely absent in normal tissues . The "tail approach," which involves appending diverse moieties to a sulfonamide zinc-binding group, is a key strategy for achieving this isoform selectivity, and the 1,2,4-triazole ring in this compound serves as a promising variable region for such investigations . Beyond carbonic anhydrase, the structural features of this compound make it a candidate for probing other biological systems. Derivatives of 1,2,4-triazole and benzenesulfonamide have been studied for a range of activities, including antifungal, antibacterial, and antiviral properties, providing a broad scope for preliminary bioactivity screening . This reagent is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

4-methoxy-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-16-8-2-4-9(5-3-8)17(14,15)12-13-6-10-11-7-13/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECUMJMTJVYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971125
Record name 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5575-20-2
Record name 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide exhibit significant anticancer properties. For instance:

  • Inhibition of Carbonic Anhydrase IX : Compounds related to this structure have demonstrated selective inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This inhibition correlates with reduced proliferation of cancer cells such as MDA-MB-231 and MCF-7, with some derivatives achieving IC50 values between 1.52–6.31 μM .
  • Induction of Apoptosis : Notably, certain derivatives have been shown to induce apoptosis in cancer cell lines, significantly increasing annexin V-FITC positivity by up to 22-fold compared to controls .

Antibacterial Properties

The compound's derivatives also exhibit antibacterial activities:

  • Inhibition Against Pathogenic Bacteria : Significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae has been reported, with some compounds showing up to 80% inhibition at concentrations of 50 μg/mL . This suggests potential applications in treating bacterial infections.

Antifungal and Antiviral Activities

The broader class of 1,2,4-triazoles has been recognized for antifungal and antiviral properties:

  • Diverse Bioactivities : Compounds bearing the triazole moiety have been reported to show efficacy against various fungal pathogens and viruses . The specific derivative's activity could be explored further in this context.

Mechanistic Insights

The mechanism of action for these compounds often involves:

  • Enzyme Inhibition : The inhibition of key enzymes such as carbonic anhydrases is crucial for their anticancer effects.
  • Cellular Uptake Studies : High-performance liquid chromatography (HPLC) methods have been employed to study the cellular uptake of these compounds in cancer cells, indicating their potential for targeted therapy .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be modified to enhance biological activity:

  • Structural Variations : Modifying substituents on the triazole or sulfonamide groups can significantly affect the pharmacological profile. For example, adding electron-withdrawing groups has been shown to enhance antibacterial activity .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in different applications:

  • Antitumor Activity : A study demonstrated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like sorafenib against various cancer cell lines .
  • Antimicrobial Efficacy : Research indicated that modifications to the triazole structure improved the antimicrobial spectrum against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Attributes

  • Triazole Core : The 1,2,4-triazole ring provides hydrogen-bonding sites (N–H groups) and π-π stacking capabilities, critical for molecular recognition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzene Ring) Heterocycle Biological Activity Key Reference
4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide Methoxy (para) 1,2,4-Triazole Not explicitly reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl (para) 1,2-Oxazole Antimicrobial
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide Methoxy (para) Indazole Anticancer, antiviral
N-(4-Methoxybenzoyl)benzenesulfonamide Methoxy (para) Acylated benzene Structural studies only
4-Methyl-N-[2-(3-nitro-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide Methyl (para) Nitro-triazole Antimicrobial (inferred)

Physicochemical and Crystallographic Properties

  • Crystallography: The oxazole derivative () crystallizes in a monoclinic system with a mean σ(C–C) bond length of 0.004 Å and R factor = 0.055, indicating high structural precision .
  • Tautomerism :

    • Triazole derivatives (e.g., compounds in ) exist in thione-thiol tautomeric forms, affecting their electronic properties and binding modes .

Key Research Findings

Triazole vs. Oxazole: Triazole derivatives generally exhibit broader pharmacological profiles than oxazoles due to their dual hydrogen-bond donor/acceptor capabilities . Oxazole derivatives, however, show superior antimicrobial efficacy in specific bacterial strains .

Methoxy Substitution :

  • Methoxy groups improve solubility compared to methyl or halogen substituents but may reduce membrane permeability due to increased polarity .

Crystal Packing :

  • π-π interactions between aromatic rings (e.g., in ) stabilize crystal structures, which may correlate with in vivo stability .

Biological Activity

4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide (CAS No. 24924-72-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C9_9H10_{10}N4_4O3_3S
  • Molecular Weight : 254.27 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 458.8 °C
  • Flash Point : 231.3 °C

The compound features a methoxy group, a triazole ring, and a benzenesulfonamide moiety, which contribute to its biological properties and solubility.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The triazole ring is known for forming hydrogen bonds with various biological targets, enhancing binding affinity and specificity .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50_{50} values indicate potent activity.
    • U-937 (acute monocytic leukemia) : Similar observations of cytotoxicity were noted.

In one study, derivatives of oxadiazole-sulfonamide were shown to have higher activity than doxorubicin against MCF-7 cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Bacterial Strains : It has been tested against multiple bacterial strains with promising results indicating potential as an antimicrobial agent .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameKey Functional GroupsBiological Activity
1,2,4-TriazoleTriazole ringLimited activity
4-(1H-1,2,4-Triazol-1-yl)benzoic acidCarboxylic acid groupModerate activity
1,2,4-Triazole-3-thiolThiol groupVaries

This table illustrates how the presence of the methoxy and sulfonamide groups in the target compound enhances its solubility and biological activity compared to simpler triazole derivatives.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on MCF-7 Cell Line :
    • Findings revealed that the compound induced apoptosis through increased p53 expression and caspase activation.
    • The study indicated that the compound acts in a dose-dependent manner .
  • In Vivo Studies :
    • Although limited data is available on in vivo efficacy, preliminary results suggest potential for therapeutic applications in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide, and how can reaction conditions be optimized?

A common approach involves condensation reactions between substituted triazoles and sulfonamide precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst (4–6 hours) yields intermediates, followed by sulfonylation . Optimization may include adjusting solvent polarity (e.g., absolute ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents to improve yield. Characterization via NMR and mass spectrometry is critical to confirm intermediate purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy and triazole protons) and LC-MS for molecular weight validation.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-III (for visualization) ensures precise structural determination. Anisotropic displacement parameters from SC-XRD data validate molecular geometry .

Q. How can researchers differentiate this compound from structurally similar triazole-sulfonamide derivatives?

Key distinctions arise from substituent positioning and electronic effects. For instance, the methoxy group at the para position on the benzene ring alters electron density compared to halogenated or alkylated analogs. Comparative analysis via IR spectroscopy (C–O stretch at ~1250 cm⁻¹ for methoxy) and X-ray data (bond lengths/angles) can resolve ambiguities .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during structure refinement?

Discrepancies (e.g., poor R-factor convergence) may arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disorder. Validate refinement with the Hamilton R-factor ratio test and cross-check using WinGX’s validation tools (e.g., PARST, PLATON) .

Q. What experimental designs are suitable for studying the biological activity of this compound?

Prioritize structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) to correlate triazole-sulfonamide interactions with biological targets .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

Chirality can arise from the triazole ring’s substituents. Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis or use preparative HPLC with chiral columns (e.g., Chiralpak IA). Monitor enantiomeric excess via circular dichroism (CD) or chiral shift reagents in NMR .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring. Validate predictions experimentally via kinetic studies using varying nucleophiles (e.g., amines, thiols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.